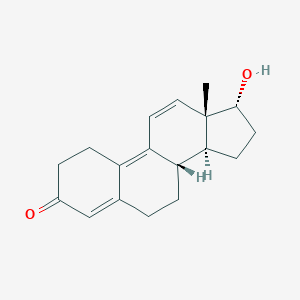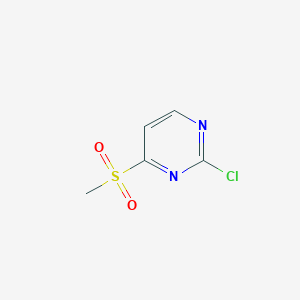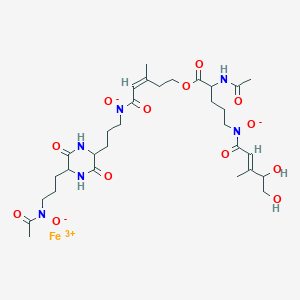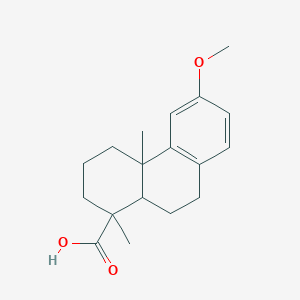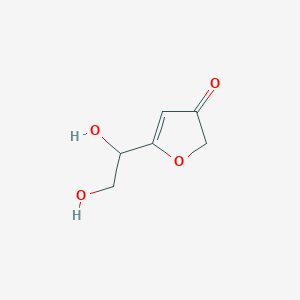
(R)-3-Amino-1-phenyl-propan-1-OL
Vue d'ensemble
Description
®-3-Amino-1-phenyl-propan-1-OL: is an organic compound with the molecular formula C9H13NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of ®-3-Nitro-1-phenyl-propan-1-OL: One common method involves the reduction of ®-3-nitro-1-phenyl-propan-1-OL using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields ®-3-Amino-1-phenyl-propan-1-OL.
Reductive Amination: Another method involves the reductive amination of ®-3-oxo-1-phenyl-propan-1-OL with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for ®-3-Amino-1-phenyl-propan-1-OL often involve large-scale reductive amination processes due to their efficiency and cost-effectiveness. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ®-3-Amino-1-phenyl-propan-1-OL can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce it to ®-3-Amino-1-phenyl-propan-1-OL.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various reduced derivatives.
Substitution: Substituted amines and other functionalized products.
Applications De Recherche Scientifique
Chemistry:
Chiral Synthesis: ®-3-Amino-1-phenyl-propan-1-OL is used as a chiral building block in the synthesis of various enantiomerically pure compounds.
Catalysis: It serves as a ligand in asymmetric catalysis, aiding in the production of chiral molecules.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Biochemical Research: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry:
Fine Chemicals: ®-3-Amino-1-phenyl-propan-1-OL is used in the production of fine chemicals and specialty chemicals.
Material Science:
Mécanisme D'action
The mechanism of action of ®-3-Amino-1-phenyl-propan-1-OL involves its interaction with various molecular targets, depending on its application. In pharmaceuticals, it may act as an enzyme inhibitor or receptor agonist/antagonist. The specific pathways and molecular targets vary based on the context of its use, but generally, it interacts with proteins and enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparaison Avec Des Composés Similaires
(S)-3-Amino-1-phenyl-propan-1-OL: The enantiomer of ®-3-Amino-1-phenyl-propan-1-OL, which has similar chemical properties but different biological activities.
3-Amino-1-phenyl-propan-2-OL: A structural isomer with the amino group at a different position, leading to different reactivity and applications.
Phenylalanine: An amino acid with a similar phenyl group, used in protein synthesis and metabolic pathways.
Uniqueness:
Chirality: The ®-enantiomer of 3-Amino-1-phenyl-propan-1-OL has unique interactions with chiral environments, making it valuable in asymmetric synthesis and chiral drug development.
Versatility: Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in synthetic chemistry.
Propriétés
IUPAC Name |
(1R)-3-amino-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIYHIOQVWTXII-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
